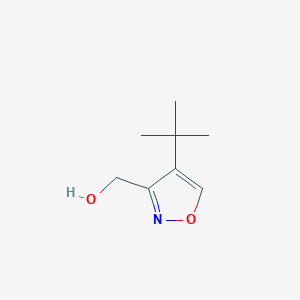![molecular formula C17H20FN3O3S B2858921 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893934-27-5](/img/structure/B2858921.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a thieno group, which is a sulfur-containing heterocycle, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . The exact reactions this compound can undergo would depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Cytotoxicity
A study explored polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor and non-tumor cell lines. Compounds demonstrated significant carbonic anhydrase inhibitory activity, with some showing potential as lead molecules for further investigations due to their tumor selectivity and superior inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Anti-inflammatory and Analgesic Activities
Another study focused on the synthesis of 4H-thieno[3,4-c]pyrazole derivatives, highlighting a particular derivative with 4-fluorophenyl that exhibited notable analgesic, antiinflammatory, and antipyretic activities in animal models, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
Imaging Agent Development
Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor with positron emission tomography revealed compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These findings suggest potential applications in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).
Antimicrobial Activity
A series of fluoro-substituted pyrazole-based thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds displayed potent inhibitory action, showcasing their potential as antimicrobial agents (Desai et al., 2012).
Antiproliferative Activities
The study on pyrazole-sulfonamide derivatives revealed compounds with selective and broad spectrum antitumor activities against HeLa and C6 cell lines, indicating their potential in cancer therapy (Mert et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activities, optimizing its structure for increased potency, and assessing its safety profile.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPFVCRBBPSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)
![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)
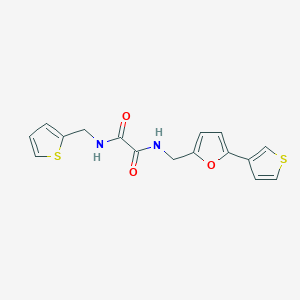
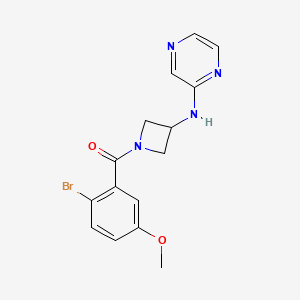
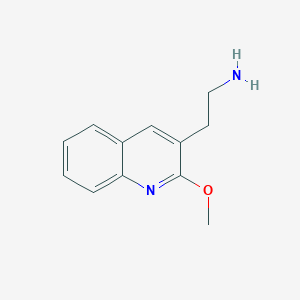
![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)
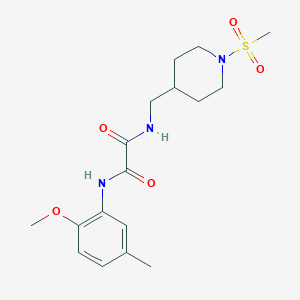
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)
